![molecular formula C21H18N2O2 B7441113 [4-[(2,5-Dimethylphenyl)iminomethyl]phenyl] pyridine-3-carboxylate](/img/structure/B7441113.png)
[4-[(2,5-Dimethylphenyl)iminomethyl]phenyl] pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[(2,5-Dimethylphenyl)iminomethyl]phenyl] pyridine-3-carboxylate, also known as DPIPC, is a chemical compound with potential applications in scientific research. It is a pyridine-based ligand that has been shown to exhibit interesting properties, such as high thermal stability and strong binding affinity towards metal ions.
Mecanismo De Acción
The mechanism of action of [4-[(2,5-Dimethylphenyl)iminomethyl]phenyl] pyridine-3-carboxylate is primarily based on its ability to coordinate with metal ions. The pyridine and carboxylate groups in this compound act as donor atoms, forming coordination bonds with metal ions. This coordination can lead to changes in the electronic and optical properties of this compound, making it useful for sensing applications. Additionally, the coordination of this compound with metal ions can lead to the formation of stable complexes, which can be used for catalysis and drug delivery.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound, as it has primarily been studied for its applications in scientific research. However, this compound has been shown to be non-toxic and stable under physiological conditions, making it a promising candidate for biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of [4-[(2,5-Dimethylphenyl)iminomethyl]phenyl] pyridine-3-carboxylate is its high thermal stability, which makes it useful for high-temperature reactions. Additionally, this compound exhibits strong binding affinity towards metal ions, making it useful for metal ion sensing and catalysis. However, this compound can be difficult to synthesize and purify, which can limit its use in some applications.
Direcciones Futuras
There are several future directions for research on [4-[(2,5-Dimethylphenyl)iminomethyl]phenyl] pyridine-3-carboxylate. One potential direction is the development of new synthetic methods for this compound that are more efficient and scalable. Additionally, further studies are needed to investigate the potential biomedical applications of this compound, such as drug delivery and imaging. Finally, the development of new this compound-based materials for applications such as sensing and catalysis is an area of active research.
Métodos De Síntesis
The synthesis of [4-[(2,5-Dimethylphenyl)iminomethyl]phenyl] pyridine-3-carboxylate involves the reaction of 3-pyridinecarboxylic acid with 4-(aminomethyl)-2,5-dimethylbenzenamine in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) and typically requires heating under reflux for several hours. The resulting product is then purified by column chromatography or recrystallization to obtain pure this compound.
Aplicaciones Científicas De Investigación
[4-[(2,5-Dimethylphenyl)iminomethyl]phenyl] pyridine-3-carboxylate has been used in a variety of scientific research applications, including metal ion sensing, catalysis, and drug delivery. As a ligand, this compound can selectively bind to metal ions such as copper, zinc, and nickel, making it useful for detecting and quantifying these ions in solution. Additionally, this compound has been shown to exhibit catalytic activity towards various organic reactions, such as the Suzuki-Miyaura cross-coupling reaction. Finally, this compound has been used as a building block for the design of drug delivery systems, due to its ability to form stable complexes with metal ions.
Propiedades
IUPAC Name |
[4-[(2,5-dimethylphenyl)iminomethyl]phenyl] pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-15-5-6-16(2)20(12-15)23-13-17-7-9-19(10-8-17)25-21(24)18-4-3-11-22-14-18/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDJSHZSEWWUHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=CC2=CC=C(C=C2)OC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

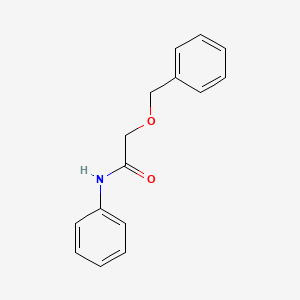
![2-[4-(Dimethylamino)benzylidene]-6-hydroxy-1-benzofuran-3(2h)-one](/img/structure/B7441052.png)
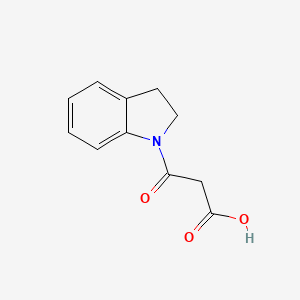
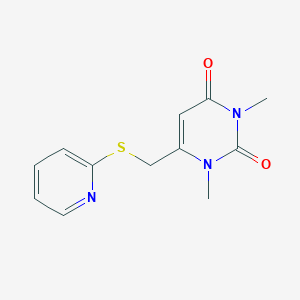
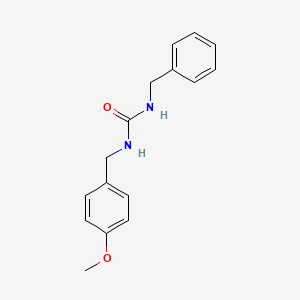
![3-(Methoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B7441085.png)
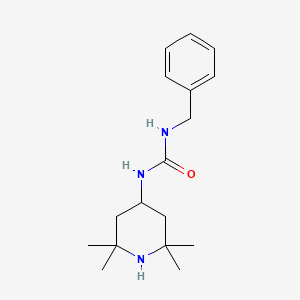



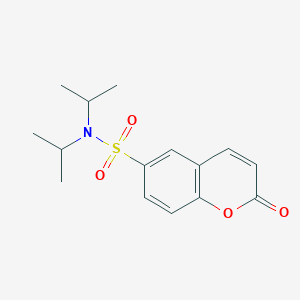
![[4-[(2-Chlorophenyl)iminomethyl]-2-methoxyphenyl] furan-2-carboxylate](/img/structure/B7441114.png)
![[4-[(4-Bromophenyl)iminomethyl]-3-(furan-2-carbonyloxy)phenyl] furan-2-carboxylate](/img/structure/B7441121.png)
![[2-Methoxy-4-(naphthalen-2-yliminomethyl)phenyl] furan-2-carboxylate](/img/structure/B7441123.png)